6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of iodine and methyl groups in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This process can be catalyzed by iodine and often requires specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield . These methods allow for precise control over reaction parameters, leading to consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: Halogenation and other substitution reactions are common, especially involving the iodine atom.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrides.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to various halogenated derivatives, while oxidation can produce oxidized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with molecular targets through its heterocyclic structure. The iodine and methyl groups play a crucial role in enhancing its binding affinity and reactivity. The compound can modulate various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but without the iodine and methyl substitutions.
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: A closely related compound with a different substitution pattern.
Uniqueness: The presence of the iodine atom significantly influences its chemical behavior, making it distinct from other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGOPFZCYWLMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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